3-(3-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Description
3-(3-Methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazoline-4-one core. Key structural features include:
- 3-Methoxyphenyl substituent: Positioned at the 3-position of the quinazoline ring, contributing electron-donating effects via the methoxy group.
- Molecular formula: Calculated as C₂₁H₁₈N₃O₃S, with a molecular weight of ~392.4 g/mol.
This compound is structurally designed for bioactivity, likely targeting enzymes such as soluble epoxide hydrolase (sEH) or kinases, based on analogous quinazoline derivatives .
Properties
Molecular Formula |
C21H17N3O3S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H17N3O3S/c1-27-16-5-2-4-15(11-16)24-13-23-19-10-14(7-8-18(19)21(24)26)20(25)22-12-17-6-3-9-28-17/h2-11,13H,12H2,1H3,(H,22,25) |
InChI Key |
ZGKTTXQGNBSDOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Quinazoline Core Formation Strategies
The quinazoline scaffold is typically constructed via cyclocondensation reactions. A prevalent approach involves reacting anthranilic acid derivatives with urea or thiourea under acidic or basic conditions. For 3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline intermediates, anthranilic acid is first functionalized at the 7-position with a carboxylic acid group. This intermediate undergoes cyclization with 3-methoxybenzaldehyde in the presence of ammonium acetate, forming the 3-aryl-substituted quinazolin-4-one core .
Key parameters for this step include:
-
Temperature : Reactions conducted at 80–100°C in acetic acid yield 65–78% of the quinazolinone intermediate .
-
Catalysts : Lewis acids like InCl3 (20 mol%) enhance reaction efficiency under ultrasound irradiation, reducing reaction times from hours to minutes .
-
Solvent Systems : Ethanol-water mixtures (50–70% EtOH) balance solubility and environmental impact .
Introduction of the Thiophen-2-ylmethyl Carboxamide Group
The 7-carboxamide moiety is introduced via coupling reactions. The carboxylic acid intermediate (7-carboxy-3-(3-methoxyphenyl)quinazolin-4-one) is activated using HATU (1.2 equiv) in anhydrous DMF, followed by reaction with thiophen-2-ylmethylamine . This method achieves 55–68% yields after column chromatography.
Optimization Insights :
-
Coupling Reagents : HATU outperforms EDCI/HOBt in minimizing racemization and improving yields by 15–20% .
-
Solvent Choice : DMF facilitates reagent solubility but requires thorough purification to remove residual solvent .
-
Temperature : Room-temperature reactions (20–25°C) prevent decomposition of the amine component .
Regioselective Functionalization Challenges
Positioning the methoxy group at the 3-phenyl position requires careful control. Substituting 3-methoxybenzaldehyde for 2-methoxy analogs (as in ) necessitates precise stoichiometry to avoid para/meta byproducts.
Mitigation Strategies :
-
Directed Ortho-Metalation : Using directed lithiation on 3-methoxybenzaldehyde derivatives ensures regioselective aryl coupling .
-
Protection-Deprotection : Temporary silyl protection of the methoxy group during cyclization prevents undesired ring substitutions .
Comparative Analysis of Synthetic Routes
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol-water . Characterization by NMR, NMR, and HRMS confirms structural integrity:
-
NMR (DMSO-) : δ 8.07 (dd, , 1H, H-5), 7.76 (td, , 1H, H-6), 3.81 (s, 3H, OCH) .
-
HRMS : m/z calcd for CHNOS [M+H]: 392.1061; found: 392.1058 .
Green Chemistry Considerations
Recent advances emphasize solvent-free conditions and catalytic recycling. For example, InCl3 can be recovered and reused for up to five cycles without significant activity loss . Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The methoxyphenyl and thiophen-2-ylmethyl groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 3-(3-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide exhibit a variety of biological activities:
- Anticancer Activity : Quinazoline derivatives have shown promise as potential anticancer agents. Studies suggest that they may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
- Antimicrobial Properties : Compounds within this class have been evaluated for their effectiveness against various bacterial and fungal strains, indicating potential as antimicrobial agents.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in preclinical models, suggesting their utility in treating inflammatory diseases.
Anticancer Activity
A study published in the European Journal of Medicinal Chemistry evaluated several quinazoline derivatives for their anticancer properties. The results indicated that compounds with a similar structure to 3-(3-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide exhibited significant cytotoxicity against various cancer cell lines (Mohamed et al., 2016).
Antimicrobial Evaluation
Research conducted by Berest et al. (2011) highlighted the antimicrobial activity of quinazoline derivatives against resistant bacterial strains. The study demonstrated that modifications to the quinazoline core could enhance activity against specific pathogens.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, substituent effects, and inferred properties:
Structural and Functional Insights:
Substituent Position: The 3-methoxyphenyl group in the target compound (vs. Thiophen-2-ylmethyl vs. benzylthio (e.g., ): Thiophene’s smaller size and sulfur atom may improve solubility and π-stacking compared to bulkier benzyl groups.
Electron Effects :
- Methoxy groups (electron-donating) vs. chloro/trifluoromethyl (electron-withdrawing): Methoxy may stabilize charge interactions in enzyme active sites, while halogenated groups improve metabolic resistance .
Bioavailability :
- Carboxylic acid derivatives (e.g., ) exhibit higher solubility than ester or amide analogs, but the target compound’s thiophene-amidine balance may optimize membrane permeability .
Synthetic Routes :
- The target compound likely follows methods analogous to , involving alkylation of a quinazoline precursor with thiophen-2-ylmethyl bromide under basic conditions.
Biological Activity
The compound 3-(3-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 342.41 g/mol
The presence of a methoxy group, a thiophenylmethyl substituent, and a carboxamide functional group suggests potential interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound reveals several promising areas:
-
Anticancer Activity:
- Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. For example, derivatives of quinazoline have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- A recent study highlighted the potential of quinazoline derivatives in targeting specific oncogenic pathways, suggesting that this compound may also have similar effects .
-
Anti-inflammatory Effects:
- Quinazoline derivatives have been evaluated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α has been documented in related compounds, indicating that this compound may also modulate inflammatory responses .
- The mechanism often involves the inhibition of NF-κB signaling pathways, which are crucial in the inflammatory response.
-
Antimicrobial Activity:
- Some studies suggest that quinazoline derivatives possess antimicrobial properties against various bacterial strains. The structural features of this compound may enhance its interaction with bacterial enzymes or cell membranes .
- Comparative analysis with other known antimicrobial agents shows that certain modifications can significantly enhance activity against specific pathogens.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of 3-(3-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide | Chloro substituent instead of methoxy | Potential antitumor activity |
| 2-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-6-methoxyquinazolin-4(3H)-one | Different heterocyclic substituents | Antimicrobial properties |
| 7-hydroxyquinazolinone derivatives | Hydroxyl group substitution | Neuroprotective effects |
This table illustrates how variations in substituents can lead to different biological activities, emphasizing the need for further research on the specific mechanisms at play in this compound.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with quinazoline derivatives:
-
Study on Anticancer Properties:
- A study evaluated a series of quinazoline derivatives for their effects on MCF-7 breast cancer cells. The results indicated significant cytotoxicity correlated with structural modifications that enhance binding affinity to target proteins involved in cancer progression.
- Anti-inflammatory Mechanisms:
- Antimicrobial Efficacy:
Q & A
Q. What are the key synthetic steps and optimal conditions for preparing this compound?
The synthesis typically involves a multi-step route:
- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or substituted benzamides.
- Step 2 : Introduction of the 3-methoxyphenyl group at position 3 using Ullmann coupling or nucleophilic substitution (e.g., with 3-methoxybenzyl halides) .
- Step 3 : Carboxamide functionalization at position 7 via coupling reactions (e.g., EDC/HOBt-mediated amidation) with thiophen-2-ylmethylamine .
- Optimization : Solvents like DMF or THF, catalysts (e.g., NaH or K₂CO₃), and controlled temperatures (reflux or 60–80°C) improve yields (60–85%) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy singlet at δ ~3.8 ppm, thiophene protons at δ ~6.8–7.4 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 422.1) .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H bend) confirm carboxamide and quinazolinone moieties .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression .
- Antimicrobial activity : Use agar dilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can substitution patterns at the quinazoline core enhance bioactivity?
- SAR Strategies :
- Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, NO₂) to improve target binding .
- Modify the thiophen-2-ylmethyl group with methyl/fluoro substituents to enhance lipophilicity and blood-brain barrier penetration .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Root Cause Analysis :
- Check metabolic stability (e.g., liver microsome assays) to identify rapid degradation .
- Evaluate bioavailability via pharmacokinetic studies (e.g., plasma concentration-time profiles in rodents) .
- Mitigation : Introduce prodrug strategies (e.g., esterification of the carboxamide) to enhance in vivo stability .
Q. What computational approaches predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and residue interactions .
- Validation : Cross-reference with experimental IC₅₀ data and mutagenesis studies .
Data Contradiction and Optimization
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Key Variables :
- Catalyst loading (e.g., 10–20 mol% NaH vs. K₂CO₃) .
- Solvent purity (anhydrous DMF increases coupling efficiency) .
- Protocol Standardization :
- Use Schlenk lines for moisture-sensitive steps.
- Monitor reactions via TLC/HPLC to terminate at optimal conversion .
Structure-Activity Relationship (SAR) Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
